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Abstract
Fluopsin C is a copper-containing secondary metabolite produced by various bacteria, most

notably Pseudomonas aeruginosa.[1][2] This organometallic compound has garnered

significant interest within the scientific community due to its broad-spectrum antimicrobial

activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant

strains, as well as its antifungal and antitumor properties.[2][3][4] This technical guide provides

an in-depth overview of Fluopsin C, encompassing its biosynthesis, chemical properties,

biological activities, and the experimental methodologies used for its characterization. The

information is presented to serve as a comprehensive resource for researchers and

professionals involved in natural product chemistry, microbiology, and drug discovery.

Introduction
First identified in 1970, Fluopsin C is a low-molecular-weight compound characterized by its

distinctive dark-green crystalline structure.[2][5] It is produced by certain Pseudomonas and

Streptomyces species, often in response to elevated copper concentrations in the environment.

[1][2] The molecule consists of a central copper (II) ion chelated by two N-

methylthiohydroxamate ligands.[1][2] Its potent biological activities, particularly against

pathogenic microbes and cancer cell lines, have made it a subject of renewed interest in the

search for novel therapeutic agents.[3][6][7]
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Chemical Properties and Structure
Fluopsin C is a coordination complex with the chemical formula C₄H₈CuN₂O₂S₂.[2] The core of

its structure is a copper ion, which is essential for its biological activity. The ligands responsible

for chelating the copper are two molecules of N-methylthiohydroxamate, also known as

thioformin.[1][2] The structure of Fluopsin C has been elucidated through various

spectroscopic techniques.

Table 1: Physicochemical Properties of Fluopsin C

Property Value Reference

Molecular Formula C₄H₈CuN₂O₂S₂ [2]

Molecular Weight ~243.786 g/mol [2]

Appearance
Dark-green or brownish

prismatic crystals
[2][5]

Isomeric Forms Exists as cis and trans isomers [1]

Biosynthesis of Fluopsin C
The biosynthesis of Fluopsin C in Pseudomonas aeruginosa is a complex enzymatic process

that is induced by high concentrations of copper.[1] The biosynthetic pathway involves a

dedicated gene cluster, designated as the flc cluster (PA3515–PA3519), which encodes five

essential enzymes: FlcA, FlcB, FlcC, FlcD, and FlcE.[1][7] The pathway commences with L-

cysteine and utilizes fumarate in a series of reactions catalyzed by these enzymes to

synthesize the thiohydroxamate ligand.[1]

The key steps in the biosynthetic pathway are:

Conjugation: The lyase FlcB catalyzes the conjugation of L-cysteine with fumarate.[1]

Oxidative Decarboxylation and N-hydroxylation: The iron-dependent enzyme FlcE acts on

the resulting intermediate, leading to the loss of a carboxyl group and hydroxylation of the

nitrogen atom.[1]
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Methylene Excision: Another iron-dependent enzyme, FlcD, catalyzes the removal of a

methylene group.[1]

Cleavage and Fumarate Recycling: The lyase FlcC cleaves the molecule to release the

thiohydroxamate precursor and recycles fumarate.[1]

Methylation: Finally, the methyltransferase FlcA utilizes S-adenosyl-L-methionine (SAM) to

methylate the thiohydroxamate precursor, forming the final ligand.[1]

Copper Chelation: Two of these synthesized ligands then chelate a copper (II) ion to form the

mature Fluopsin C molecule.[1][2]
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Biosynthetic pathway of Fluopsin C.[1][2]

Biological Activities
Fluopsin C exhibits a wide range of biological activities, making it a molecule of significant

therapeutic interest.

Antimicrobial Activity
Fluopsin C is a potent antibiotic with a broad spectrum of activity against both Gram-positive

and Gram-negative bacteria, as well as fungi.[3][4] Its primary mechanism of action involves

the disruption of the cytoplasmic membrane, leading to increased membrane permeability and
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subsequent cell death.[3][4] Studies using electron microscopy have shown that Fluopsin C
causes significant morphological changes to bacterial cells, including cell shrinkage and lysis.

[2][3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Fluopsin C against Various

Microorganisms

Microorganism Strain MIC (µg/mL) Reference

Klebsiella

pneumoniae

(Carbapenemase-

producing)

KPC < 2 [8]

Staphylococcus

aureus (Methicillin-

resistant)

MRSA N315 0.5 [3]

Enterococcus faecium ATCC 6569 1 [3]

Xanthomonas citri

subsp. citri
306 0.25 [3]

Acinetobacter

baumannii (Multidrug-

resistant)

- - [1]

Candida species - - [3]

Note: The table presents a selection of reported MIC values. These values can vary depending

on the specific strain and the experimental conditions.

Antitumor Activity
In addition to its antimicrobial properties, Fluopsin C has demonstrated significant cytotoxicity

against various cancer cell lines.[7] Its anticancer effects are attributed to the induction of

oncotic cell death, a form of necrosis characterized by cell swelling and membrane blebbing.[7]

Table 3: Cytotoxicity (IC₅₀) of Fluopsin C against Human Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ (µmol/L) at 24h Reference

MCF-7
Breast

Adenocarcinoma
0.9 [7]

MD-MBA-231
Breast

Adenocarcinoma
1.03 [7]

HL7702 (Normal) Human Hepatocytes 2.7 [7]

Normal Human

Mammary Epithelial

Cells

- 2.4 [7]

Experimental Protocols
This section outlines the general methodologies employed in the study of Fluopsin C. For

precise replication, consulting the original research articles is recommended.

Isolation and Purification of Fluopsin C
Fluopsin C is typically isolated from the culture supernatant of producing bacterial strains,

such as Pseudomonas aeruginosa LV.[8][9]

Cultivation: The bacteria are cultured in a suitable medium, often supplemented with copper

salts to induce Fluopsin C production.[2][10]

Extraction: The culture supernatant is subjected to solvent extraction, for example, with

dichloromethane, to isolate the crude Fluopsin C.[11]

Chromatography: The crude extract is then purified using chromatographic techniques. Flash

chromatography with a silica gel column is a common method. A mobile phase gradient,

such as dichloromethane and ethyl acetate, can be used to elute Fluopsin C.[9] High-

performance liquid chromatography (HPLC) with a C18 column can be employed for final

purification and analysis.[9]
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General workflow for the purification of Fluopsin C.
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Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of Fluopsin C against various microorganisms is typically determined using the broth

microdilution method.[12][13][14]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

Serial Dilution: Fluopsin C is serially diluted in a 96-well microtiter plate containing a suitable

growth medium.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

Determination of MIC: The MIC is defined as the lowest concentration of Fluopsin C that

visibly inhibits the growth of the microorganism.[13][14]

Assessment of Membrane Permeability
Fluorescence microscopy is a key technique to visualize the effects of Fluopsin C on bacterial

membrane integrity.[3][4]

Treatment: Bacterial cells are incubated with Fluopsin C at a specific concentration (e.g.,

IC₉₀) for a defined period (e.g., 15 minutes).[3]

Staining: The treated cells are then stained with a combination of fluorescent dyes, such as

DAPI (4′,6-diamidino-2-phenylindole) and propidium iodide (PI). DAPI stains the DNA of all

cells, while PI only enters cells with compromised membranes.[3]

Microscopy: The cells are observed under a fluorescence microscope. Cells with intact

membranes will fluoresce blue (DAPI), while cells with damaged membranes will fluoresce

red (PI) or a combination of red and blue.[3]

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess the cytotoxicity of Fluopsin C against cancer cell lines.[15]
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Cell Seeding: The target cancer cells are seeded in a 96-well plate and allowed to adhere.

Treatment: The cells are treated with various concentrations of Fluopsin C and incubated for

a specific duration (e.g., 24 hours).

MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce

the yellow MTT to purple formazan crystals.[15]

Solubilization: A solubilizing agent (e.g., isopropanol) is added to dissolve the formazan

crystals.[8]

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of 550-600 nm.[15] The absorbance is

proportional to the number of viable cells.

Mechanism of Action
The primary mode of action of Fluopsin C is the disruption of the cytoplasmic membrane in

both Gram-positive and Gram-negative bacteria.[3][4] This leads to increased membrane

permeability, leakage of intracellular components, and ultimately cell death.[3] In some

bacteria, Fluopsin C has also been observed to interfere with cell division by affecting the

formation of the Z-ring, a key component of the bacterial septation machinery.[2][10] In cancer

cells, Fluopsin C induces oncosis, a form of necrotic cell death, which is characterized by

cellular swelling, membrane blebbing, and loss of membrane integrity.[7]
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Simplified diagram of Fluopsin C's mechanisms of action.

Conclusion and Future Perspectives
Fluopsin C is a fascinating secondary metabolite with significant potential as a therapeutic

agent. Its broad-spectrum antimicrobial activity, coupled with its efficacy against multidrug-

resistant pathogens and cancer cells, makes it a compelling candidate for further drug

development. Future research should focus on elucidating the finer details of its mechanism of

action, exploring potential resistance mechanisms, and optimizing its structure to enhance

efficacy and reduce toxicity. The development of synthetic analogs and novel delivery systems

could also pave the way for the clinical application of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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